2'-Chloro-5'-trifluoromethyl-3-nitrosalicylanilide
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Overview
Description
2’-Chloro-5’-trifluoromethyl-3-nitrosalicylanilide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of chloro, trifluoromethyl, and nitro groups attached to a salicylanilide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-5’-trifluoromethyl-3-nitrosalicylanilide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a salicylanilide derivative, followed by chlorination and introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure selective nitration and chlorination.
Industrial Production Methods
In an industrial setting, the production of 2’-Chloro-5’-trifluoromethyl-3-nitrosalicylanilide may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-5’-trifluoromethyl-3-nitrosalicylanilide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the chloro and trifluoromethyl groups under basic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted products depending on the nucleophile used.
Scientific Research Applications
2’-Chloro-5’-trifluoromethyl-3-nitrosalicylanilide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Chloro-5’-trifluoromethyl-3-nitrosalicylanilide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2’-Chloro-5’-trifluoromethyl-3-nitrosalicylanilide stands out due to its combination of functional groups, which impart unique reactivity and potential applications. The presence of both nitro and trifluoromethyl groups makes it particularly interesting for research in medicinal chemistry and material science.
Properties
CAS No. |
33713-13-2 |
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Molecular Formula |
C14H8ClF3N2O4 |
Molecular Weight |
360.67 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C14H8ClF3N2O4/c15-9-5-4-7(14(16,17)18)6-10(9)19-13(22)8-2-1-3-11(12(8)21)20(23)24/h1-6,21H,(H,19,22) |
InChI Key |
XEAGPJLFWLZMRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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